molecular formula C15H9Cl2FN4OS B6075533 1-(2,4-Dichlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea

1-(2,4-Dichlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B6075533
M. Wt: 383.2 g/mol
InChI Key: UDKZVTKHCVQKLQ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a urea moiety linked to a thiadiazole ring, which is further substituted with dichlorophenyl and fluorophenyl groups. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FN4OS/c16-8-5-6-12(10(17)7-8)19-14(23)20-15-22-21-13(24-15)9-3-1-2-4-11(9)18/h1-7H,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKZVTKHCVQKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:

  • Formation of Thiadiazole Ring: : The thiadiazole ring is synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and a suitable carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions.

  • Substitution with Fluorophenyl Group: : The thiadiazole ring is then subjected to a substitution reaction with a fluorophenyl derivative. This step often requires the use of a strong base, such as sodium hydride (NaH), to facilitate the nucleophilic substitution.

  • Formation of Urea Moiety: : The final step involves the reaction of the substituted thiadiazole with an isocyanate derivative, such as 2,4-dichlorophenyl isocyanate, to form the desired urea compound. This reaction is typically carried out under mild conditions, often at room temperature, in an inert solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). This reaction typically leads to the formation of oxidized derivatives, which may exhibit different chemical and biological properties.

  • Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction process often targets the urea moiety, leading to the formation of amine derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Oxidized derivatives with altered chemical properties

    Reduction: Amine derivatives with potential biological activity

    Substitution: Substituted phenyl derivatives with modified reactivity

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

  • Biology: : In biological studies, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with specific biological targets makes it a valuable tool for studying biochemical pathways.

  • Medicine: : The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its structural features suggest potential activity against various diseases, including cancer and infectious diseases.

  • Industry: : In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-3-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(2,4-Dichlorophenyl)-3-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

    1-(2,4-Dichlorophenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

1-(2,4-Dichlorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom’s electronegativity and size influence the compound’s reactivity, stability, and interaction with biological targets. This uniqueness makes it a valuable compound for various scientific and industrial applications.

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